N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a complex organic compound that features a quinazolinone core structure
Mechanism of Action
Indole Derivatives
Indole derivatives are a significant class of heterocyclic compounds that are prevalent in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide typically involves multiple steps. One common approach includes the condensation of 4-chlorobenzylamine with 2-mercapto-3H-quinazolin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3-yl)benzamide
- N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-thioxo-1H-quinazolin-3-yl)benzamide
Uniqueness
N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both a quinazolinone core and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
422289-78-9 |
---|---|
Molecular Formula |
C22H16ClN3O2S |
Molecular Weight |
421.9 |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C22H16ClN3O2S/c23-16-10-8-14(9-11-16)13-24-20(27)15-4-3-5-17(12-15)26-21(28)18-6-1-2-7-19(18)25-22(26)29/h1-12H,13H2,(H,24,27)(H,25,29) |
InChI Key |
FFEAWJRJEVSEBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(=O)NCC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.